molecular formula C14H11ClFN3 B4966218 N-(3-fluorophenyl)quinazolin-4-amine;hydrochloride

N-(3-fluorophenyl)quinazolin-4-amine;hydrochloride

Cat. No.: B4966218
M. Wt: 275.71 g/mol
InChI Key: TZFHOKCMWWWUEY-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)quinazolin-4-amine;hydrochloride is a compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)quinazolin-4-amine typically involves the reaction of 3-fluoroaniline with 2-aminobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the synthesis of intermediates, purification, and final product formation. The process is optimized to achieve high yield and purity, often involving techniques such as crystallization, filtration, and solvent extraction .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or platinum. The reaction is usually carried out under high pressure and temperature.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit a range of biological activities .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: It has been studied for its potential as an inhibitor of specific enzymes and proteins involved in various biological processes.

    Medicine: It has shown promise as a potential anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately resulting in the inhibition of cell growth and proliferation. The compound may also interact with specific receptors, modulating their activity and affecting various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its fluorine substitution at the 3-position of the phenyl ring enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

N-(3-fluorophenyl)quinazolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3.ClH/c15-10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14;/h1-9H,(H,16,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFHOKCMWWWUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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